N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester
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Overview
Description
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester is a chemical compound with the molecular formula C13H15F6NO4S. It is known for its unique structural features, including the presence of trifluoromethyl groups and a sulfonyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with L-methionine methyl ester. This reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinyl compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
- 3,5-Bis(trifluoromethyl)benzenesulfonyl fluoride
Uniqueness
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester is unique due to its combination of trifluoromethyl groups and a sulfonyl moiety attached to an amino acid ester. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various research and industrial applications .
Biological Activity
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester (CAS Number: 175202-21-8) is a sulfonyl-containing amino acid derivative known for its potential biological activities. This compound is characterized by the presence of trifluoromethyl groups, which enhance its biological properties. The following sections will explore its synthesis, biological activities, and potential applications based on recent research findings.
- Molecular Formula : C₁₄H₁₅F₆NO₄S₂
- Molecular Weight : 439.4 g/mol
- Melting Point : 99–102 °C
- Solubility : Soluble in organic solvents; specific solubility data may vary.
Synthesis
The synthesis of this compound typically involves the reaction of L-methionine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under controlled conditions. The trifluoromethyl groups are introduced to enhance lipophilicity and biological activity.
Biological Activity Overview
Research has demonstrated that compounds containing sulfonyl and trifluoromethyl groups exhibit a range of biological activities, including antibacterial and anticancer properties. Below is a summary of key findings related to the biological activity of this compound and similar derivatives:
Antibacterial Activity
A study assessed the antibacterial properties of various sulfonyl derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substitutions exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Anticancer Activity
The anticancer potential of this compound was evaluated against several human cancer cell lines. In vitro assays revealed that this compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Notably, it showed IC50 values that were competitive with established chemotherapeutics such as Doxorubicin .
Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer cell growth and survival. For instance, it was found to inhibit proteins such as EGFR and KRAS in lung cancer cell lines, leading to reduced cell viability and increased apoptosis . Additionally, down-regulation of genes associated with tumor progression was observed.
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial effects of various sulfonyl derivatives.
- Findings : this compound demonstrated an MIC of 4.88 µg/mL against Bacillus mycoides.
- : The compound's structural features contribute to its enhanced antibacterial activity compared to traditional agents.
- Evaluation of Anticancer Properties :
Comparative Analysis Table
Compound | Biological Activity | MIC/IC50 Values | Target Proteins |
---|---|---|---|
This compound | Antibacterial & Anticancer | MIC = 4.88 µg/mL; IC50 = 12.4–44.4 μM | EGFR, KRAS |
Doxorubicin | Anticancer | IC50 = 52.1 μM | Topoisomerase II |
Glibenclamide | Anticancer | Not specified | ROS induction |
Properties
IUPAC Name |
methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAYLERNFQMFEZ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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